molecular formula C7H12ClN3OS B595850 2-Morpholinothiazol-4-amine hydrochloride CAS No. 170492-30-5

2-Morpholinothiazol-4-amine hydrochloride

Cat. No.: B595850
CAS No.: 170492-30-5
M. Wt: 221.703
InChI Key: QJQUSMDFUVPOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholinothiazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3OS . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for 2-Morpholinothiazol-4-amine is 1S/C7H12N3OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5,12H,1-4,8H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of 2-Morpholinothiazol-4-amine is 186.26 . The compound should be stored at a temperature of 28°C . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Morpholine Derivatives in Drug Development

Morpholine and its derivatives play a significant role in drug development due to their versatile pharmacological profiles. The review by Asif and Imran (2019) emphasizes the broad spectrum of pharmacological activities associated with morpholine derivatives, including their role in the development of compounds with antitubercular, antimicrobial, and antitumor properties. The structural flexibility of the morpholine ring allows for extensive chemical modifications, fostering the discovery of new therapeutic agents (Asif & Imran, 2019).

Thiazol-4-amine Compounds in Medicinal Chemistry

Thiazol-4-amine and its derivatives are crucial in the development of compounds with significant biological activities. The review by Singh et al. (2022) on 2,4-thiazolidinediones (TZDs) illustrates the importance of thiazol-derived compounds in creating antimicrobial, antitumor, and antidiabetic agents. The TZD nucleus, often modified at the N-3 and C-5 positions, demonstrates the chemical diversity and therapeutic potential of thiazol derivatives in addressing various health conditions (Singh et al., 2022).

Antioxidant Activity Evaluation

Morpholinothiazol derivatives may also be relevant in studies investigating antioxidant activities. Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, showcasing the importance of chemical assays in evaluating the antioxidant potential of compounds. While not specific to 2-Morpholinothiazol-4-amine hydrochloride, this research highlights the broader context in which related compounds could be assessed for their antioxidant capacities (Munteanu & Apetrei, 2021).

Mechanism of Action

: Mahima Jyothi, V. Lakshmi Ranganatha, Hussien Ahmed Khamees, M. J. Nagesh Khadri & Shaukath Ara Khanum. “Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo [d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo [d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach.” Journal of the Iranian Chemical Society, Volume 20, pages 861–873 (2023). Link

Properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c8-6-5-12-7(9-6)10-1-3-11-4-2-10;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQUSMDFUVPOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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